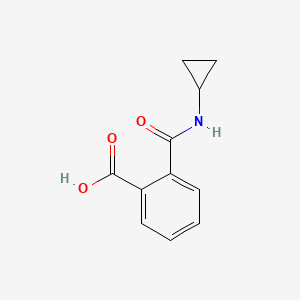
2-((Cyclopropylamino)carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Cyclopropylamino)carbonyl)benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Cyclopropylamino)carbonyl)benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with benzoic acid in the presence of coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-((Cyclopropylamino)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions can be facilitated by electrophiles or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
2-((Cyclopropylamino)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It can be utilized in the production of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which 2-((Cyclopropylamino)carbonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can act as a ligand, binding to receptors or enzymes, while the benzoic acid moiety can influence biological processes through its acidic properties. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-((Cyclopropylamino)carbonyl)benzoic acid can be compared with other similar compounds, such as:
2-(Cyclopropylamino)-5-pyrimidinylboronic acid
Cyclopropylamine
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one
2-Cyclopropylamino-5-methyl-3-nitropyridine
These compounds share structural similarities but differ in their functional groups and applications
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
2-(cyclopropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h1-4,7H,5-6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XFCORKCVQRHKCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trideuteriomethoxymethyl)norbornan-1-yl]ethanol](/img/structure/B15362980.png)
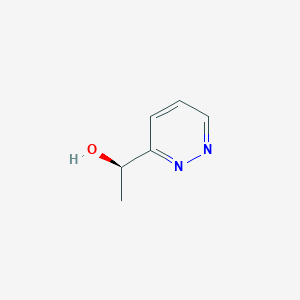
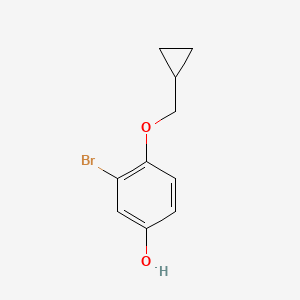
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
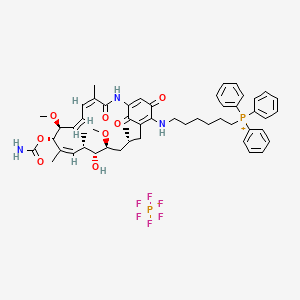
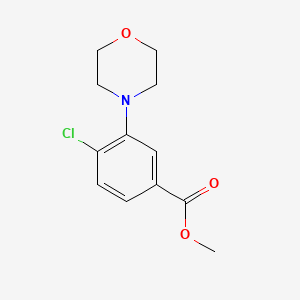
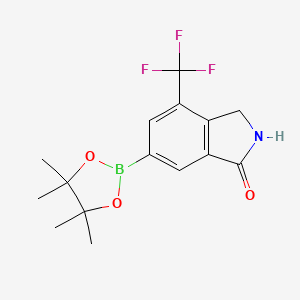
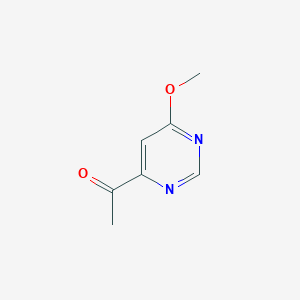
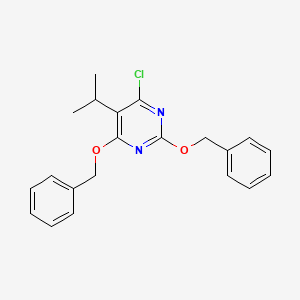
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
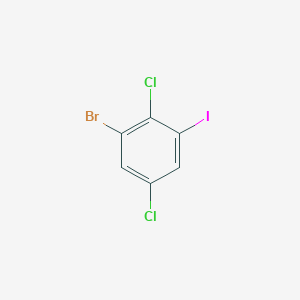

![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)
